molecular formula C16H21NO6 B8535048 Ethyl 2-(2-(tert-butoxycarbonylamino)-6-methoxyphenyl)-2-oxoacetate

Ethyl 2-(2-(tert-butoxycarbonylamino)-6-methoxyphenyl)-2-oxoacetate

Cat. No. B8535048
M. Wt: 323.34 g/mol
InChI Key: MSHAIANGYWUQCF-UHFFFAOYSA-N
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Patent
US08106087B2

Procedure details

A mixture of ethyl 2-(2-(tert-butoxycarbonylamino)-6-methoxyphenyl)-2-oxoacetate (3.70 g, 110 mmol) and 10% H2SO4 (100 mL) was heated at 100° C. for 10 hours. After cooling down to ambient temperature, the reaction mixture was extracted with ether (3×100 mL). The combined ether solution was washed with water (2×50.0 mL), dried over sodium sulfate and filtered. The filtrate was concentrated in vacuo to dryness. The residue was subjected to column chromatography to give 0.37 g (19%) of the title compound: MS (ES+) m/z 200.1 (M+23).
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
19%

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[C:10]=1[C:17](=[O:23])[C:18](OCC)=[O:19])=O)(C)(C)C>OS(O)(=O)=O>[CH3:16][O:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:9]2[C:10]=1[C:17](=[O:23])[C:18](=[O:19])[NH:8]2

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)C(C(=O)OCC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ether (3×100 mL)
WASH
Type
WASH
Details
The combined ether solution was washed with water (2×50.0 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to dryness

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(C(NC2=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 1.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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